N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H22BrN3O4 and its molecular weight is 484.35. The purity is usually 95%.
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Biological Activity
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 872857-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, COX inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C23H22BrN3O4 with a molecular weight of 484.3 g/mol. The structure incorporates a bromo-substituted phenyl ring and an indole moiety linked through a morpholino group, which is believed to contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 872857-60-8 |
Molecular Formula | C23H22BrN3O4 |
Molecular Weight | 484.3 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, is a key mechanism through which many anti-inflammatory drugs exert their effects. The compound has shown moderate inhibitory activity against COX-II, which is implicated in various inflammatory processes.
In vitro studies indicate that compounds with similar structures exhibit IC50 values ranging from 0.52μM to 22.25μM for COX-I and COX-II inhibition . The most potent derivatives reported have IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be developed into a more effective therapeutic agent.
The mechanism of action for this compound likely involves the following pathways:
- COX Inhibition : By inhibiting COX-II, the compound reduces the synthesis of prostaglandins that mediate inflammation and pain.
- Antioxidant Activity : Preliminary data suggest that the compound may also exhibit antioxidant properties, further contributing to its anti-inflammatory effects.
- Modulation of Cytokines : The compound may influence cytokine levels involved in inflammatory responses, although specific data on this aspect remains limited.
Study 1: In Vitro Evaluation of COX Inhibition
In a comparative study evaluating various compounds for COX inhibition, this compound was found to have a moderate selectivity index compared to Celecoxib, a well-known COX-II inhibitor. The study reported an IC50 value for the compound that was comparable but slightly higher than that of Celecoxib .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications in the phenyl and morpholino groups significantly affect biological activity. Variants with different substituents on the phenyl ring showed enhanced potency against COX-II while maintaining low toxicity profiles.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4/c1-15-12-16(6-7-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGROXBSYVVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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